molecular formula C5H2BrNS B1280767 2-Bromothiophene-3-carbonitrile CAS No. 56182-43-5

2-Bromothiophene-3-carbonitrile

Cat. No.: B1280767
CAS No.: 56182-43-5
M. Wt: 188.05 g/mol
InChI Key: GHMDOVNPFWGFSZ-UHFFFAOYSA-N
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Description

2-Bromothiophene-3-carbonitrile is a heterocyclic organic compound that belongs to the thiophene family. It is characterized by the presence of a bromine atom at the second position and a cyano group at the third position of the thiophene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothiophene-3-carbonitrile typically involves the bromination of thiophene derivatives followed by the introduction of a cyano group. One common method involves the bromination of thiophene-3-carbonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of starting materials, the bromination reaction, and the purification and isolation of the final product. The reaction conditions are optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromothiophene-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used

Major Products Formed

    Substitution Reactions: The major products are substituted thiophene derivatives.

    Coupling Reactions: The major products are biaryl compounds.

    Reduction Reactions: The major product is 2-aminothiophene-3-carbonitrile

Scientific Research Applications

2-Bromothiophene-3-carbonitrile is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is used in the development of biologically active compounds and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 2-Bromothiophene-3-carbonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are typically investigated in the context of drug development and biological studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorothiophene-3-carbonitrile
  • 2-Iodothiophene-3-carbonitrile
  • 2-Fluorothiophene-3-carbonitrile

Uniqueness

2-Bromothiophene-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other halogenated thiophene derivatives. The bromine atom is more reactive in substitution and coupling reactions compared to chlorine and fluorine, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS/c6-5-4(3-7)1-2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMDOVNPFWGFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477160
Record name 2-Bromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56182-43-5
Record name 2-Bromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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